

The Origin of Anthrarobin: A Technical Guide

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Compound of Interest

Compound Name: Anthrarobin

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Abstract

Anthrarobin, a trihydroxyanthracene derivative, holds a significant place in the historical development of synthetic medicinal chemistry. This technical guide provides an in-depth exploration of the origin, synthesis, chemical properties, and biological activities of **anthrarobin**, with a particular focus on its relevance to drug discovery and development. Quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key synthetic procedures. Furthermore, logical and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the concepts discussed.

Introduction: Historical Context and Chemical Identity

Anthrarobin, chemically known as 1,2,10-trihydroxyanthracene, emerged in the late 19th century as a synthetic analogue to naturally occurring compounds used in dermatology. It was developed as a more standardized and potentially less irritating alternative to chrysarobin, a complex mixture of substances derived from the araroba tree, which was used to treat skin conditions like psoriasis. **Anthrarobin**'s development marked a pivotal step in the transition from empirical plant-based remedies to rationally designed synthetic drugs.

Historically, **anthrarobin** is also significant as the immediate chemical precursor to dithranol (anthralin), a highly effective topical treatment for psoriasis first synthesized in 1916. The

progression from chrysarobin to **anthrarobin** and then to anthralin illustrates an early example of medicinal chemistry optimization, where the hydroxylation pattern of the anthracene core was systematically modified to enhance therapeutic efficacy.

Table 1: Chemical and Physical Properties of **Anthrarobin**

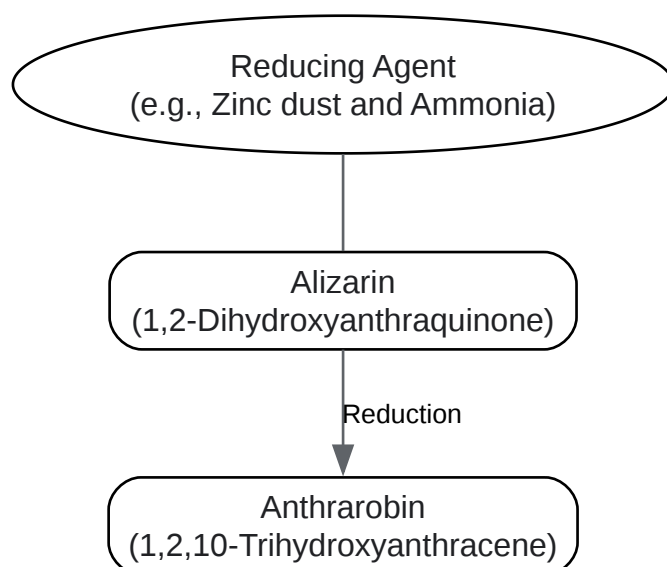
Property	Value	Reference(s)
IUPAC Name	anthracene-1,2,10-triol	[1]
Synonyms	1,2,10-Anthracenetriol, Desoxyalizarin, Leucoalizarin	[1]
CAS Number	577-33-3	[2]
Molecular Formula	C ₁₄ H ₁₀ O ₃	[2]
Molecular Weight	226.23 g/mol	[1]
Appearance	Yellowish powder	[2]
Melting Point	218 °C (decomposes)	
Solubility	Poorly soluble in water; soluble in alcohols and glycerin.	[2]
Stability	Susceptible to oxidation, particularly due to the hydroxyl groups.	[2]

Synthesis of Anthrarobin

The primary and historically significant method for the synthesis of **anthrarobin** is the reduction of alizarin (1,2-dihydroxyanthraquinone).

Key Synthetic Reaction: Reduction of Alizarin

The conversion of alizarin to **anthrarobin** involves the reduction of one of the ketone groups on the central ring of the anthraquinone structure to a hydroxyl group.



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Fig. 1: General reaction scheme for the synthesis of **anthrarobin**.

Experimental Protocol: Reduction of Alizarin with Zinc Dust and Ammonia

While a definitive, contemporary protocol from a source like Organic Syntheses is not readily available, historical accounts and general knowledge of anthraquinone chemistry allow for the construction of a plausible and detailed experimental procedure. This protocol is based on the classical method of reducing anthraquinones.

Materials:

- Alizarin (1,2-dihydroxyanthraquinone)
- Zinc dust
- Aqueous ammonia (e.g., 25-30%)
- Ethanol or glacial acetic acid (as solvent)
- Hydrochloric acid (for workup)
- Standard laboratory glassware for reflux and filtration

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend alizarin in a suitable solvent such as ethanol or glacial acetic acid.
- **Addition of Reagents:** To this suspension, add an excess of zinc dust. Slowly add aqueous ammonia to the mixture while stirring. The amount of zinc and ammonia should be in stoichiometric excess relative to alizarin to ensure complete reduction.
- **Reflux:** Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can often be monitored by a change in color of the solution. The reaction time will vary depending on the scale and specific concentrations but can range from several hours to overnight.
- **Workup:** After the reaction is complete (as determined by thin-layer chromatography or the disappearance of the starting material's color), cool the mixture to room temperature. Filter the hot solution to remove the excess zinc dust and other inorganic byproducts.
- **Precipitation:** Carefully acidify the filtrate with dilute hydrochloric acid. This will cause the **anthrarobin** to precipitate out of the solution.
- **Isolation and Purification:** Collect the precipitated solid by vacuum filtration and wash it with distilled water to remove any remaining salts. The crude **anthrarobin** can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a yellowish crystalline powder.

Biological Activity and Mechanism of Action

The biological activities of **anthrarobin** are of significant interest, particularly in the context of dermatology and enzyme inhibition. While its therapeutic use has been largely superseded by its derivative, anthralin, understanding the bioactivity of the parent compound provides valuable insights.

Enzyme Inhibition

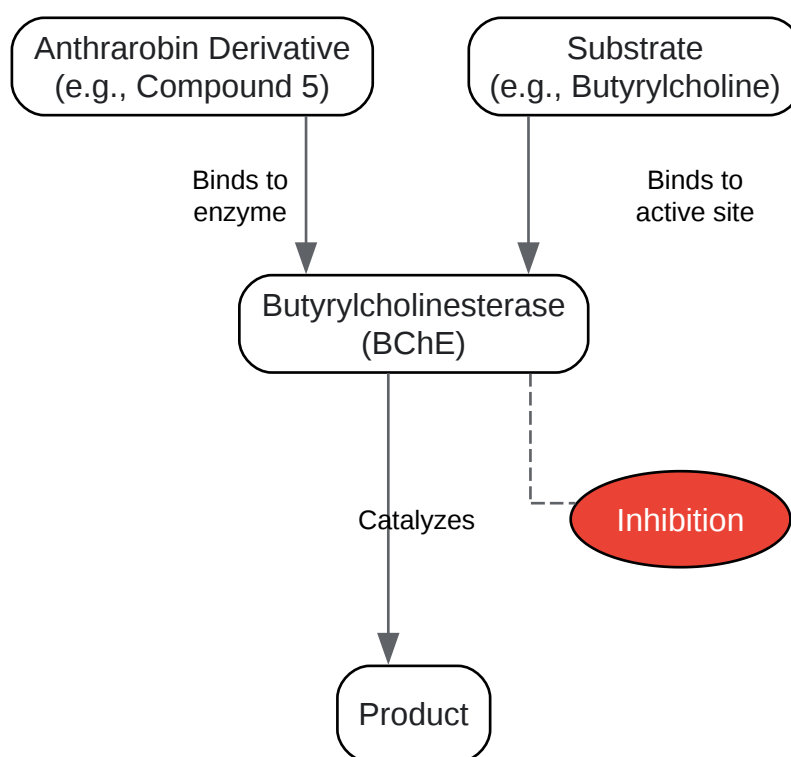
Recent studies have highlighted **anthrarobin**'s potential as an enzyme inhibitor. Specifically, it has been shown to be an effective inhibitor of butyrylcholinesterase (BChE), an enzyme

implicated in the progression of Alzheimer's disease.

Table 2: Butyrylcholinesterase (BChE) Inhibition by **Anthrarobin** and its Derivatives

Compound	IC ₅₀ (μM)	Reference
Anthrarobin (1)	-	[3][4]
Anthrarobin derivative (4)	17.2 ± 0.47	[3]
Anthrarobin derivative (5)	5.3 ± 1.23	[3]
Eserine (Standard)	7.8 ± 0.27	[3]

Note: The specific derivatives are acylated forms of **anthrarobin**. Compound 5 demonstrated higher potency than the standard inhibitor, eserine.



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Fig. 2: Logical diagram of butyrylcholinesterase inhibition by **anthrarobin** derivatives.

Antioxidant Activity

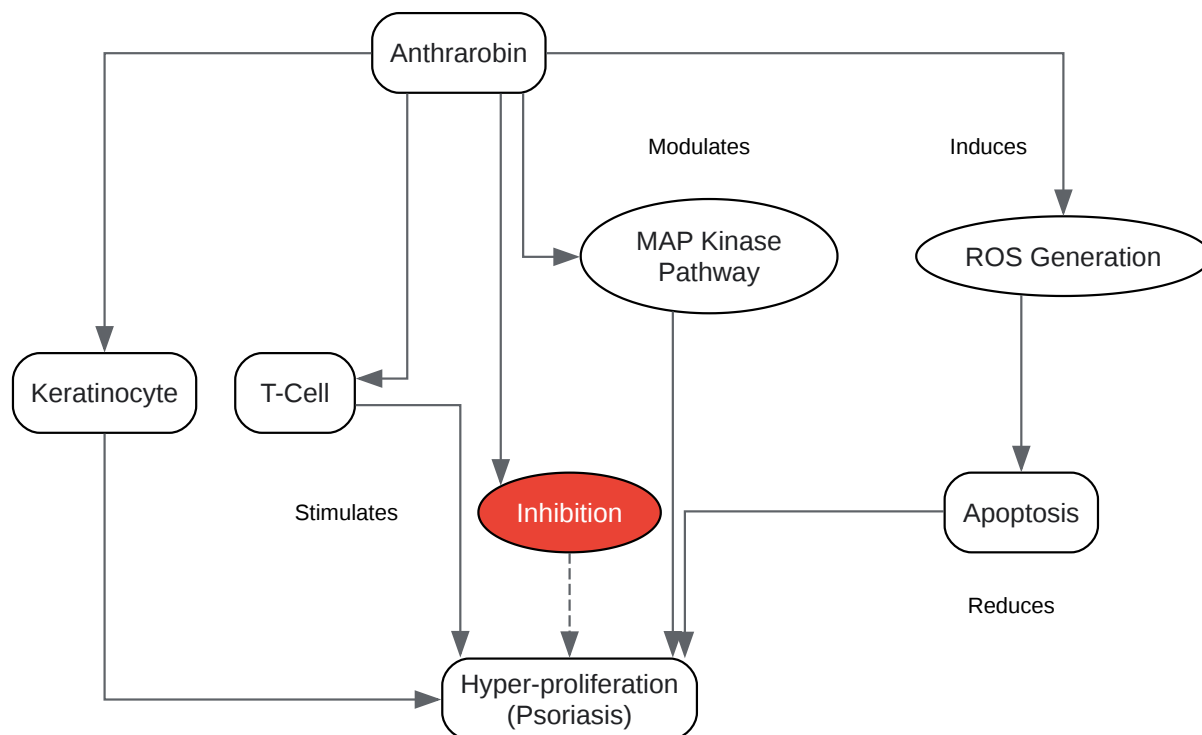
Anthrarobin has demonstrated significant antioxidant properties, which are attributed to its hydroxyl groups that can scavenge free radicals.

Table 3: Antioxidant Activity of **Anthrarobin**

Assay	Concentration (μM)	Activity (%)	Reference
DPPH Radical Scavenging	50	68	
DPPH Radical Scavenging	100	78	
Reducing Power	50	37	
Reducing Power	100	54	

Signaling Pathways in Skin Cells

While the precise signaling pathways of **anthrarobin** are not as extensively studied as those of anthralin, it is understood to interact with keratinocytes and T-cells, leading to an inhibition of keratinocyte proliferation.[5] This is the basis for its historical use in psoriasis. The therapeutic effects of its successor, anthralin, are thought to involve the modulation of signaling cascades such as the MAP kinase pathway and the generation of reactive oxygen species, which can induce apoptosis in hyperproliferative keratinocytes. It is plausible that **anthrarobin** exerts its effects through similar, albeit potentially less potent, mechanisms.



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Fig. 3: Postulated signaling pathways for **anthrarobin** in skin cells.

Conclusion

Anthrarobin stands as a testament to the early successes of synthetic medicinal chemistry. Its origin lies in the deliberate chemical modification of the anthraquinone scaffold to create a therapeutic agent for skin disorders. While its clinical use has been surpassed, the study of **anthrarobin** continues to be relevant for drug development professionals. Its role as a butyrylcholinesterase inhibitor opens new avenues for research in neurodegenerative diseases. The synthetic pathways and biological activities detailed in this guide provide a solid foundation for further investigation and development of novel therapeutics based on the **anthrarobin** structure.

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References

- 1. Anthrarobin | C₁₄H₁₀O₃ | CID 11342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Anthrarobin (EVT-259236) | 577-33-3 [evitachem.com]
- 3. New anthrarobin acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New anthrarobin acyl derivatives as butyrylcholinesterase inhibitors: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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